molecular formula C22H27ClN4O B2719472 3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide CAS No. 1903526-71-5

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide

Cat. No.: B2719472
CAS No.: 1903526-71-5
M. Wt: 398.94
InChI Key: UKPNZHXOEDNOGA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a useful research compound. Its molecular formula is C22H27ClN4O and its molecular weight is 398.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Novel 4(3H)-quinazolinone derivatives, which are structurally similar to your compound of interest, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
  • Piperidine derivatives with a quinazoline ring system have shown potential as antihypertensive agents (Takai et al., 1986).

Antimicrobial and Anticancer Properties

  • Some new 2-chloro-3-hetarylquinolines have been synthesized and tested for their antibacterial and anticancer activity, demonstrating the potential medical applications of quinazoline derivatives (Bondock & Gieman, 2015).
  • A novel quinazolinone derivative has been synthesized with potential antimicrobial activity, highlighting the broad scope of these compounds in pharmaceutical research (Desai et al., 2007).

Pharmacological Properties and Drug Design

  • Quinazoline derivatives have been evaluated for their antitumor activity, and some have shown promising results as potential anticancer agents (Al-Suwaidan et al., 2016).
  • Research on the synthesis and evaluation of heterocyclic carboxamides, including quinazoline derivatives, as potential antipsychotic agents, illustrates their importance in developing new treatments for mental health disorders (Norman et al., 1996).

Molecular Interaction Studies

  • Detailed studies on molecular interactions, such as those of pyrazole-3-carboxamide derivatives with cannabinoid receptors, provide insight into the potential therapeutic applications of these compounds (Shim et al., 2002).

Structural and Chemical Analysis

  • The synthesis and structural analysis of new quinazoline derivatives contribute to understanding the chemical properties and potential applications of these compounds in various fields (Eynde et al., 1993).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c23-17-5-3-4-16(14-17)8-9-21(28)26-18-10-12-27(13-11-18)22-19-6-1-2-7-20(19)24-15-25-22/h3-5,14-15,18H,1-2,6-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPNZHXOEDNOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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